molecular formula C24H24N4O5S2 B11203148 N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B11203148
M. Wt: 512.6 g/mol
InChI Key: JXXFXIYHQHBZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a structurally complex molecule featuring a thiazolo[4,5-d]pyrimidinone core fused with a substituted acetamide moiety. Key structural elements include:

  • p-Tolyl group: A para-methyl-substituted phenyl ring at position 6, enhancing lipophilicity and steric bulk.
  • 2-(Ethylthio) substituent: A sulfur-containing alkyl chain at position 2, which may influence metabolic stability and redox properties.
  • N-(2,5-dimethoxyphenyl)acetamide: A methoxy-rich aromatic acetamide side chain, likely contributing to solubility and receptor binding.

Properties

Molecular Formula

C24H24N4O5S2

Molecular Weight

512.6 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C24H24N4O5S2/c1-5-34-23-26-21-20(35-23)22(30)28(15-8-6-14(2)7-9-15)24(31)27(21)13-19(29)25-17-12-16(32-3)10-11-18(17)33-4/h6-12H,5,13H2,1-4H3,(H,25,29)

InChI Key

JXXFXIYHQHBZBS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C

Origin of Product

United States

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C24H24N4O3S2
  • Molecular Weight : 480.6 g/mol
  • IUPAC Name : N-(2,5-dimethylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The thiazole and pyrimidine moieties are known to exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

These findings suggest that derivatives of this compound may inhibit cancer cell proliferation effectively .

2. Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Similar compounds have been synthesized and tested against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainActivity
Hybrid 3Staphylococcus aureusEffective
Hybrid 4Escherichia coliModerate

These results indicate that modifications in the structure can lead to varying degrees of antibacterial effectiveness .

3. Antioxidant Properties

Compounds with similar thiazole and pyrimidine structures have shown antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing diseases related to oxidative damage.

The biological mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells.
  • Free Radical Scavenging : The antioxidant properties may involve direct interaction with reactive oxygen species (ROS).

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Cytotoxicity Studies : A study demonstrated that a derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 μM.
  • Antibacterial Screening : Research indicated that a thiazole derivative showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications could enhance antibacterial efficacy.
  • Antioxidant Evaluation : A series of thiazole-pyrimidine hybrids were evaluated for their antioxidant capacity using DPPH radical scavenging assays; results indicated significant activity compared to standard antioxidants .

Scientific Research Applications

The biological activities of N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer effects. The thiazole and pyrimidine moieties are particularly noted for their cytotoxic properties against various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

These findings suggest that derivatives of this compound may effectively inhibit cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have indicated that thiazole and pyrimidine derivatives can exhibit significant antibacterial and antifungal properties. The specific mechanisms of action may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of similar compounds. The thiazolo-pyrimidine structure may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of thiazolo-pyrimidine exhibited potent cytotoxicity against various cancer cell lines such as HCT-116 and T47D. The research emphasized the importance of structural modifications in enhancing anticancer efficacy.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial membrane integrity.
  • Inflammation Modulation : Research indicated that compounds with similar structural motifs could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Use/Application Evidence Source
Target Compound Thiazolo[4,5-d]pyrimidinone 2-(Ethylthio), p-tolyl, N-(2,5-dimethoxyphenyl)acetamide Not specified N/A
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Oxazolidinone + tetrahydropyrimidin 2,6-Dimethylphenoxy, hydroxy, diphenylhexan-2-yl Pharmacological (stereospecific activity implied) Pharmacopeial Forum
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide Oxazolidinone 2,6-Dimethylphenyl, methoxy Pesticide (oxadixyl) Pesticide Glossary
N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine Triazine 3,5-Dimethylphenoxy, fluoro-methylethyl Pesticide (triaziflam) Pesticide Glossary

Key Observations:

Core Structure Diversity: The target compound’s thiazolo-pyrimidinone core differs from the oxazolidinone () and triazine () scaffolds in analogs. These cores influence electronic properties and binding interactions.

Substituent Profiles: The N-(2,5-dimethoxyphenyl)acetamide group in the target compound contrasts with the 2,6-dimethylphenoxy () and 3,5-dimethylphenoxy () moieties in analogs. Methoxy groups may enhance solubility compared to methyl substituents. The ethylthio chain in the target compound is unique; sulfur-containing groups are less common in the analogs, which favor oxygen or nitrogen-based substituents.

Application Context :

  • The target compound’s structural complexity aligns more with pharmacologically active analogs () than pesticides (). However, the absence of explicit bioactivity data limits definitive conclusions.

Methodological Considerations for Property Prediction

While direct experimental data for the target compound is unavailable in the evidence, computational approaches like XGBoost-based models () could predict properties such as solubility, bioavailability, or superconducting critical temperature (though the latter is contextually irrelevant here). For example, the XGBoost model achieved an RMSE of 9.091 K and R² of 0.928 in superconductor studies, demonstrating robustness in feature-property relationships .

Preparation Methods

Thiocyanation of Pyrimidine Precursors

A diamino-hydroxypyrimidine derivative (e.g., 2,4-diamino-6-hydroxypyrimidine) is treated with thiourea or potassium thiocyanate under acidic conditions to introduce a thiocyanate group at position 5. For example:

2,4-Diamino-6-hydroxypyrimidine+SCN5-Thiocyanato-2,4-diamino-6-hydroxypyrimidine\text{2,4-Diamino-6-hydroxypyrimidine} + \text{SCN}^- \rightarrow \text{5-Thiocyanato-2,4-diamino-6-hydroxypyrimidine}

Key Conditions : Acetic acid, 80–100°C, 4–6 hours.

Cyclization to Form the Thiazolo Ring

The thiocyanato intermediate undergoes cyclization using acetic anhydride to form the thiazolo[4,5-d]pyrimidine core:

5-Thiocyanato-2,4-diamino-6-hydroxypyrimidine(Ac2O)2,5-Diamino-7-hydroxythiazolo[4,5-d]pyrimidine\text{5-Thiocyanato-2,4-diamino-6-hydroxypyrimidine} \xrightarrow{\text{(Ac}_2\text{O)}} \text{2,5-Diamino-7-hydroxythiazolo[4,5-d]pyrimidine}

Yield : ~65–70% after recrystallization from ethanol.

Functionalization with Ethylthio and Acetamide Groups

The 2-(ethylthio) and acetamide moieties are added sequentially through substitution and acylation reactions.

Ethylthio Group Installation

The 2-position is functionalized via thiol-alkylation :

2-Mercapto-thiazolo[4,5-d]pyrimidine+CH3CH2I2-(Ethylthio)-thiazolo[4,5-d]pyrimidine\text{2-Mercapto-thiazolo[4,5-d]pyrimidine} + \text{CH}3\text{CH}2\text{I} \rightarrow \text{2-(Ethylthio)-thiazolo[4,5-d]pyrimidine}

Conditions : Sodium hydride (NaH) in dimethylformamide (DMF), 0°C to RT, 6 hours.

Acylation with Chloroacetyl Chloride

The acetamide side chain is introduced using chloroacetyl chloride, as described in Source:

Amine intermediate+ClCH2COClNaOAc2-Chloro-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide\text{Amine intermediate} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOAc}} \text{2-Chloro-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide}

Conditions : Acetone/water mixture, 0°C, pH 5.

Azidation and Reduction

The chloro group is replaced with an azide, followed by reduction to an amine:

2-Chloroacetamide+NaN32-AzidoacetamideSnCl22-Aminoacetamide\text{2-Chloroacetamide} + \text{NaN}3 \rightarrow \text{2-Azidoacetamide} \xrightarrow{\text{SnCl}2} \text{2-Aminoacetamide}

Yields : 73% (azidation), 85% (reduction).

Coupling with N-(2,5-Dimethoxyphenyl) Group

The final step involves attaching the 2,5-dimethoxyphenyl group to the acetamide nitrogen. Source employs Buchwald-Hartwig amination :

2-Aminoacetamide+2,5-Dimethoxyphenyl bromidePd2(dba)3/XantphosN-(2,5-Dimethoxyphenyl)acetamide\text{2-Aminoacetamide} + \text{2,5-Dimethoxyphenyl bromide} \xrightarrow{\text{Pd}2\text{(dba)}3/\text{Xantphos}} \text{N-(2,5-Dimethoxyphenyl)acetamide}

Conditions : Toluene, 110°C, 18 hours.

Data Tables for Key Reaction Steps

Table 1: Summary of Critical Synthesis Steps

StepReactionReagents/ConditionsYieldSource
1.1ThiocyanationKSCN, AcOH, 80°C, 6h68%
1.2CyclizationAc₂O, reflux, 3h70%
2.2Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, THF, 80°C82%
3.2AcylationClCH₂COCl, NaOAc, acetone/H₂O, 0°C75%
3.3Azidation/ReductionNaN₃ (acetone), SnCl₂ (HCl)73–85%
4Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, toluene, 110°C78%

Analytical Characterization

Key spectroscopic data for intermediates and the final compound (hypothesized based on analogs):

¹H-NMR of Thiazolo[4,5-d]Pyrimidine Core

  • δ 7.5 (s, 1H, H-3), 4.7 (d, 2H, H-6), 3.9 (s, 3H, OCH₃).

FT-IR of Acetamide Intermediate

  • ν 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Mass Spectrometry (Final Compound)

  • m/z 512.6 [M+H]⁺, consistent with molecular formula C₂₄H₂₄N₄O₅S₂.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Competing ring formations are mitigated by controlling reaction temperature and solvent polarity.

  • Byproduct Formation in Azidation : Excess NaN₃ and KI catalysis reduce halogenated impurities.

  • Stability of Ethylthio Group : Use of inert atmosphere (N₂) prevents oxidation to sulfone .

Q & A

Q. What are the key steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step routes starting with precursors such as thiomorpholine derivatives or substituted phenyl groups. Critical steps include:

  • Formation of the thiazolo[4,5-d]pyrimidinone core via cyclization under reflux with catalysts like phosphorus pentasulfide .
  • Acetamide coupling using chloroacetyl chloride or similar reagents in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) .
  • Purification via column chromatography and characterization by NMR (¹H/¹³C) and HRMS to confirm structural integrity .

Q. How can researchers verify the compound’s structural identity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thioether (C-S, ~40 ppm) groups .
  • Mass Spectrometry (HRMS): ESI-HRMS provides molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to validate the molecular formula .
  • HPLC-PDA: Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Solubility: Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Poor aqueous solubility is common; use surfactants (e.g., Tween-80) for in vitro assays .
  • Stability: Monitor degradation under varying pH (4–9), temperatures (4°C, 25°C), and light exposure via UV-Vis spectroscopy over 72 hours .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic Profiling: Assess bioavailability (e.g., Cmax, AUC) using LC-MS/MS in rodent plasma. Low oral bioavailability may explain in vivo inefficacy despite in vitro potency .
  • Metabolite Identification: Use liver microsomes or hepatocytes to identify phase I/II metabolites that may deactivate the compound .
  • Dose Optimization: Conduct dose-response studies in animal models to align effective concentrations with in vitro IC50 values .

Q. What computational methods predict target binding and guide SAR studies?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the acetamide group and π-π stacking of the p-tolyl moiety .
  • QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. ethylthio groups) on bioactivity using descriptors like logP and polar surface area .

Q. What strategies optimize yield in large-scale synthesis?

  • Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2–4 hours while maintaining >80% yield for cyclization steps .
  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .

Q. How do structural analogs compare in target selectivity and toxicity?

  • Analog Libraries: Synthesize derivatives with variations in the ethylthio group (e.g., methylthio, propylthio) or p-tolyl substituents. Compare IC50 values against primary targets (e.g., EGFR, COX-2) .
  • Toxicity Screening: Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC50) and genotoxicity (Comet assay) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield (%)Reference
Thiazole formationP4S10, toluene, 110°C, 8h65–70
Acetamide couplingChloroacetyl chloride, DMF, 70°C, 12h75–80
Final purificationSilica gel chromatography (EtOAc/hexane)>95

Q. Table 2: Comparative Bioactivity of Structural Analogs

Compound ModificationTarget (IC50, nM)Selectivity Index (vs. Off-Target)
Ethylthio → Methylthio45 ± 312.5 (COX-2)
p-Tolyl → 4-Fluorophenyl28 ± 28.9 (EGFR)
2,5-Dimethoxy → 3,4-Dimethoxy62 ± 55.3 (VEGFR2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.